1-T-Butyl-6,7-difluoro-2-methylbenzodiazole

Lipophilicity Drug Design Physicochemical Properties

1-T-Butyl-6,7-difluoro-2-methylbenzodiazole (CAS 1393441-70-7) is a fluorinated benzimidazole building block designed for medicinal chemistry. The N1-tert-butyl group provides steric bulk and enhanced lipophilicity (XLogP3=2.9), while the 6,7-difluoro motif modulates electronic distribution. With zero H-bond donors (HBD=0), it predicts improved permeability and reduced P-gp efflux—ideal for ATP-competitive kinase inhibitor design, CNS-penetrant probes, and systematic SAR alongside N1-ethyl analogs. Available at >95% purity with full MDL traceability.

Molecular Formula C12H14F2N2
Molecular Weight 224.25 g/mol
CAS No. 1393441-70-7
Cat. No. B1429799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-T-Butyl-6,7-difluoro-2-methylbenzodiazole
CAS1393441-70-7
Molecular FormulaC12H14F2N2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F
InChIInChI=1S/C12H14F2N2/c1-7-15-9-6-5-8(13)10(14)11(9)16(7)12(2,3)4/h5-6H,1-4H3
InChIKeyORIFKPFBPSQSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-T-Butyl-6,7-difluoro-2-methylbenzodiazole (CAS 1393441-70-7) — Fluorinated Benzimidazole Building Block for Medicinal Chemistry


1-T-Butyl-6,7-difluoro-2-methylbenzodiazole (CAS 1393441-70-7), also named 1-tert-butyl-6,7-difluoro-2-methyl-1H-benzimidazole, is a fluorinated benzimidazole derivative characterized by a tert-butyl substituent at the N1 position, fluorine atoms at the 6- and 7-positions, and a methyl group at the 2-position . Its molecular formula is C12H14F2N2, and its molecular weight is 224.25 g/mol . This compound belongs to the class of benzimidazole building blocks commonly employed in medicinal chemistry for kinase inhibitor development and other drug discovery programs . The combination of the electron-withdrawing difluoro motif and the bulky, lipophilic tert-butyl group confers distinct physicochemical properties that differentiate it from closely related analogs bearing alternative N1-substituents .

Why 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole Cannot Be Replaced by Other Fluorinated Benzimidazoles in Medicinal Chemistry


The substitution pattern on the benzimidazole core critically influences physicochemical properties, metabolic stability, and target engagement. Specifically, the N1-tert-butyl group of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole introduces steric bulk and enhanced lipophilicity that are not replicated by smaller N1-alkyl analogs such as ethyl or butyl derivatives . This steric shielding can restrict the conformational freedom of the heterocyclic core and modulate off-target interactions . Furthermore, the 6,7-difluoro motif significantly alters electronic distribution and hydrogen-bonding capacity compared to non-fluorinated or mono-fluorinated analogs . In the context of medicinal chemistry, particularly kinase inhibitor design, these nuanced structural variations translate into measurable differences in LogP, topological polar surface area (TPSA), and predicted metabolic clearance . Consequently, direct substitution of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole with a simpler benzimidazole core would be expected to alter both in vitro potency and in vivo pharmacokinetic profiles [1].

Quantitative Differentiation of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole Against Key Comparators


Enhanced Lipophilicity (XLogP3 = 2.9) of the N1-tert-Butyl Derivative vs. N1-Ethyl Analog (XLogP3 = 2.3)

1-T-Butyl-6,7-difluoro-2-methylbenzodiazole exhibits an XLogP3 value of 2.9, indicating higher lipophilicity compared to its N1-ethyl-substituted analog, 1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole, which has an XLogP3 of 2.3 . This 0.6 log unit difference corresponds to an approximately 4-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability and potential for improved oral absorption or blood-brain barrier penetration . Both XLogP3 values were computationally predicted using the same algorithm .

Lipophilicity Drug Design Physicochemical Properties

Increased Steric Bulk: Tert-Butyl Group (Heavy Atom Count = 16) vs. Unsubstituted Benzimidazole Core (Heavy Atom Count = 12)

The N1-tert-butyl substituent in 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole introduces a heavy atom count of 16, which is 33% greater than the heavy atom count of the unsubstituted 6,7-difluoro-2-methyl-1H-benzimidazole core (heavy atom count = 12) . This increased steric bulk is further reflected in the topological polar surface area (TPSA), which remains constant at 17.8 Ų for both compounds, indicating that the tert-butyl group contributes solely to lipophilic surface area without increasing polar interactions .

Steric Shielding Selectivity Binding Kinetics

Improved Predicted Metabolic Stability: Absence of N-H Hydrogen Bond Donor vs. Unsubstituted Core (HBD Count = 1)

1-T-Butyl-6,7-difluoro-2-methylbenzodiazole lacks a hydrogen bond donor (HBD count = 0), a direct consequence of N1 substitution with a tert-butyl group . In contrast, the unsubstituted 6,7-difluoro-2-methyl-1H-benzimidazole possesses an N-H moiety (HBD count = 1) . The absence of an N-H group is associated with reduced susceptibility to oxidative N-dealkylation and glucuronidation, which are major clearance pathways for benzimidazole-containing drugs [1].

Metabolic Stability PK/PD Drug-Likeness

High Purity and Reliable Supply: >95% Purity Specification with MDL Number MFCD22383704

Commercial suppliers consistently specify a minimum purity of >95% for 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole, with an associated MDL Number MFCD22383704 ensuring chemical identity and batch-to-batch consistency . In contrast, the unsubstituted 6,7-difluoro-2-methyl-1H-benzimidazole (CAS 229957-09-9) is offered at a lower purity of 95% and lacks an MDL Number in many catalogs .

Quality Control Reproducibility Sourcing

Procurement-Driven Application Scenarios for 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole


Kinase Inhibitor Fragment and Lead Optimization

Given its enhanced lipophilicity (XLogP3 = 2.9) and steric bulk (heavy atom count = 16), 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole is well-suited as a hinge-binding scaffold in ATP-competitive kinase inhibitor programs. The tert-butyl group may occupy a hydrophobic pocket adjacent to the hinge region, while the 6,7-difluoro motif can participate in favorable orthogonal multipolar interactions with backbone carbonyls . This compound is particularly appropriate for lead optimization efforts targeting kinases with a preference for lipophilic, bulky substituents, such as PIM kinases or certain tyrosine kinases . Its lack of an N-H hydrogen bond donor (HBD = 0) predicts improved permeability and reduced efflux by P-glycoprotein compared to the unsubstituted core .

Probe Development for CNS-Penetrant Target Engagement Studies

The XLogP3 of 2.9 for 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole lies within the optimal range (2–4) for passive blood-brain barrier penetration . This physicochemical profile makes it a suitable starting point for designing brain-penetrant chemical probes targeting kinases or other enzymes implicated in neurological disorders. The increased lipophilicity relative to the N1-ethyl analog (ΔXLogP3 = 0.6) may translate to higher unbound brain-to-plasma concentration ratios . Procurement of this building block is therefore recommended for CNS-focused medicinal chemistry groups requiring a balanced lipophilicity/steric profile.

Metabolically Stable Chemical Biology Tool Compound Synthesis

For chemical biology applications requiring prolonged cellular incubation (e.g., 24–72 hour target engagement assays), the predicted metabolic stability conferred by the N1-tert-butyl group (HBD = 0) offers a practical advantage over unsubstituted benzimidazoles . The absence of an N-H bond reduces the likelihood of rapid phase II glucuronidation, a common clearance mechanism for benzimidazole cores . This property, combined with the >95% purity specification and MDL traceability (MFCD22383704) , supports the use of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole in the synthesis of high-quality chemical probes for target validation and cellular mechanism-of-action studies.

Structure-Activity Relationship (SAR) Studies at the N1 Position

The tert-butyl group of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole serves as a defined steric and lipophilic control for systematic SAR exploration. By comparing this compound with the N1-ethyl analog (XLogP3 = 2.3) and the N1-butyl analog (CAS 1375069-00-3) , medicinal chemists can dissect the relative contributions of steric bulk and lipophilicity to target potency, selectivity, and ADME properties. This head-to-head comparative approach enables rational, data-driven optimization of the N1 substituent without confounding changes elsewhere in the molecule .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.